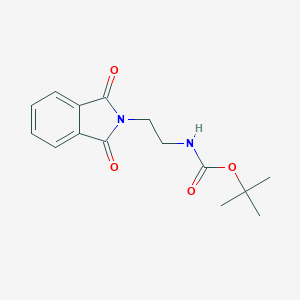

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-8-9-17-12(18)10-6-4-5-7-11(10)13(17)19/h4-7H,8-9H2,1-3H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUIOQQRBIZZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467372 | |

| Record name | tert-Butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77361-32-1 | |

| Record name | tert-Butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate CAS number

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Executive Summary

In the architecture of bifunctional molecules—particularly Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs)—the linker is not merely a bridge; it is a determinant of physicochemical properties, solubility, and metabolic stability.

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate (CAS 77361-32-1) represents a premier "masked" diamine linker. It features a short, two-carbon ethyl spacer capped by two orthogonal protecting groups: a Boc (tert-butoxycarbonyl) group and a Phthalimide (Phth) group. This duality allows for precise, sequential deprotection, enabling chemists to functionalize one amine terminus without disturbing the other. This guide details the physicochemical profile, synthesis, and orthogonal deprotection workflows for this critical building block.

Chemical Profile & Identity

| Property | Specification |

| Systematic Name | tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate |

| Common Synonyms | N-Boc-N'-phthaloyl-ethylenediamine; N-(2-Boc-aminoethyl)phthalimide |

| CAS Number | 77361-32-1 |

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.32 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |

| SMILES | CC(C)(C)OC(=O)NCCN1C(=O)c2ccccc2C1=O |

Mechanistic Insight: The Power of Orthogonality

The utility of CAS 77361-32-1 lies in its orthogonal deprotection profile . This molecule allows the chemist to expose one amino group while keeping the other protected, facilitating the stepwise construction of asymmetric bis-amides or urea/thiourea derivatives.

-

The Acid-Labile Terminus (Boc): The carbamate is sensitive to strong acids (TFA, HCl). Removal yields the primary amine as a salt, while the phthalimide remains intact.

-

The Nucleophile-Labile Terminus (Phthalimide): The phthalimide is stable to acid but sensitive to hydrazine or primary amines. Cleavage yields the free amine, leaving the Boc group untouched.

Visualization: Orthogonal Deprotection Logic

Figure 1: The orthogonal deprotection logic allows for divergent synthetic pathways from a single precursor.

Synthesis Protocol

While CAS 77361-32-1 is commercially available, in-house synthesis is often required for scale-up or cost efficiency. The most robust route involves the Boc-protection of N-(2-aminoethyl)phthalimide.

Reagents Required[1][2][3][4][5]

-

Starting Material: N-(2-Aminoethyl)phthalimide (CAS 2095-01-4)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(2-aminoethyl)phthalimide (1.0 equiv) in DCM (0.2 M concentration).

-

Base Addition: Add TEA (1.5 equiv) and cool the solution to 0°C using an ice bath.

-

Bocylation: Slowly add a solution of Boc₂O (1.1 equiv) in DCM dropwise over 20 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.

-

Workup:

-

Wash the reaction mixture with 1M HCl (to remove unreacted amine/base).

-

Wash with saturated NaHCO₃ (to remove excess acid).

-

Wash with Brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Concentrate in vacuo. The product often crystallizes upon standing. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Validation (Self-Check)

-

¹H NMR (CDCl₃, 400 MHz): Look for the characteristic Phthalimide aromatic multiplet (δ 7.8–7.7 ppm, 4H), the Boc singlet (δ 1.4 ppm, 9H), and the two methylene triplets (δ ~3.9 ppm and ~3.4 ppm).

-

Absence of NH₂: The disappearance of the broad primary amine peak from the starting material confirms Boc protection.

Deprotection Workflows

These protocols describe how to selectively expose one amine functionality.[6]

Protocol A: Selective Boc Removal (Acidolysis)

Use this when you need to couple the "left" side (the aliphatic amine) to a carboxylic acid.

-

Dissolve CAS 77361-32-1 in DCM.

-

Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).

-

Stir at room temperature for 1–2 hours.

-

Critical Step: Evaporate volatiles completely to remove excess TFA. The product exists as a TFA salt.

-

Note: The phthalimide group is stable under these conditions.

Protocol B: Selective Phthalimide Removal (Hydrazinolysis)

Use this when you need to couple the "right" side (the phthalimide-protected amine) to an electrophile.

-

Dissolve CAS 77361-32-1 in Ethanol (EtOH).

-

Add Hydrazine Hydrate (3.0 equiv).

-

Heat to reflux (70–80°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool to room temperature and filter off the precipitate.

-

Concentrate the filtrate to obtain the N-Boc-ethylenediamine intermediate.

Applications in Drug Discovery

The ethyl linker provided by CAS 77361-32-1 is a "short rigidifier." Unlike long PEG chains which are flexible and hydrophilic, the ethylenediamine core is short and hydrophobic.

-

PROTAC Linkers: Used when the E3 ligase ligand and the Warhead need to be in close proximity. The short chain restricts the conformational space, potentially improving the degradation efficiency (Dmax) by locking the ternary complex.

-

Peptidomimetics: Acts as a glycine-glycine surrogate or a spacer in bioactive peptides.

-

Surface Modification: Used to introduce amine functionalities onto surfaces (e.g., gold nanoparticles) in a controlled, stepwise manner.

Workflow: PROTAC Synthesis Example

Figure 2: Sequential assembly of a PROTAC molecule using the target linker.

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc/Phth orthogonality).

-

Kasideh, A., et al. (2015).[3] Synthesis of some N-phthalimide amino acids derivatives. International Journal of ChemTech Research. Retrieved from [Link]

Sources

Strategic Utilization of tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate in Medicinal Chemistry

Physicochemical Profiling and Synthetic Workflows

Executive Summary & Core Identity

In the architecture of heterobifunctional molecules—particularly Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics—linker design is as critical as the warhead itself. tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate (CAS: 77361-32-1) serves as a high-value, orthogonal linker precursor.

Its structural dualism—containing an acid-labile Boc group and a hydrazine-labile Phthalimide group—allows for precise, sequential elongation of diamine linkers without polymerization risks. This guide details the molecular weight considerations, synthesis, and orthogonal deprotection strategies required for high-purity library generation.

Physicochemical Core Data

The molecular weight (MW) of this compound is the fundamental anchor for stoichiometric calculations in library synthesis and High-Resolution Mass Spectrometry (HRMS) validation.

| Property | Value | Notes |

| Molecular Weight (Average) | 290.32 g/mol | Used for bulk stoichiometry |

| Monoisotopic Mass | 290.1267 Da | Used for HRMS identification [M+H]+ = 291.134 |

| Molecular Formula | C₁₅H₁₈N₂O₄ | |

| CAS Number | 77361-32-1 | Primary identifier for the neutral species |

| Physical State | White to Off-White Solid | Melting Point: ~118–120 °C |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water/hexanes |

Strategic Utility: Orthogonal Deprotection Logic

The primary value of this molecule lies in its orthogonality . Unlike symmetric diamines which often lead to polymerization or statistical mixtures during mono-functionalization, this protected linker allows for deterministic synthesis.

Mechanism of Action

-

Boc Group (N-Terminus 1): Cleaved by strong acids (TFA or HCl/Dioxane).

-

Phthalimide Group (N-Terminus 2): Cleaved by nucleophilic hydrazinolysis (Hydrazine hydrate or Methylhydrazine).

This orthogonality enables the chemist to expose one amine at a time, facilitating the sequential attachment of an E3 ligase ligand (e.g., Thalidomide derivative) and a Target Protein ligand.

Figure 1: Orthogonal deprotection workflow allowing selective exposure of amine termini.

Validated Synthesis Protocol

While commercially available, in-house synthesis is often required for scale-up (gram-scale). The most robust route involves the Boc-protection of N-(2-aminoethyl)isoindoline-1,3-dione.

Reagents & Equipment[1][2][3]

-

Starting Material: N-(2-aminoethyl)isoindoline-1,3-dione (HCl salt often used).

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Workflow

-

Preparation: Suspend N-(2-aminoethyl)isoindoline-1,3-dione hydrochloride (1.0 eq) in dry DCM (0.2 M concentration).

-

Neutralization: Cool to 0°C. Dropwise add TEA (2.5 eq). The solution should clarify as the free amine is liberated.

-

Protection: Add Boc₂O (1.1 eq) dissolved in a minimal amount of DCM dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Self-Validation Check (TLC): Spot reaction mixture vs. starting amine. Stain with Ninhydrin. Starting material (free amine) will stain red/purple. The product (Boc-protected) will not stain significantly or will show a distinct UV-active spot (Phthalimide) with a higher Rf.

-

-

Workup:

-

Wash with 1M HCl (to remove unreacted amine/TEA).

-

Wash with Sat. NaHCO₃ (to remove Boc byproducts).

-

Wash with Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (Hexanes:EtOAc 3:1).

Figure 2: Step-wise synthesis protocol for the target carbamate.

Analytical Characterization (NMR)

To ensure the integrity of the linker before deployment in PROTAC synthesis, the following ¹H-NMR signals (CDCl₃, 400 MHz) are diagnostic:

-

δ 7.80 – 7.70 ppm (m, 4H): Phthalimide aromatic protons (Characteristic AA'BB' system).

-

δ 4.90 ppm (br s, 1H): Boc-NH proton (Exchangeable).

-

δ 3.85 ppm (t, 2H): Methylene adjacent to Phthalimide (-CH₂-NPhth).

-

δ 3.40 ppm (q, 2H): Methylene adjacent to Boc-amine (-CH₂-NHBoc).

-

δ 1.40 ppm (s, 9H): tert-Butyl group (Strong singlet).

Note: If the integral of the tert-butyl singlet is < 9 relative to the aromatic protons (4H), deprotection may have occurred, or the reagent quality is compromised.

Applications in Drug Development

This molecule is a staple in the "Linkerology" of PROTAC design. It provides a short, rigid ethyl spacer (2 carbons).

-

Linker Length Modulation: By substituting the ethyl chain with propyl or butyl analogs during the initial synthesis, chemists scan for the optimal distance between the E3 ligase and the Target Protein to maximize cooperativity and ubiquitination efficiency.

-

Solid Phase Synthesis: The phthalimide group is stable to standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols, allowing this unit to be introduced on-resin.

References

-

BLD Pharm. (2025). tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate Product Analysis. Retrieved from

-

PubChem. (2025). Compound Summary: tert-butyl N-[2-(1,3-dioxoisoindolin-2-yl)ethyl]carbamate.[1][2][3] National Library of Medicine. Retrieved from

-

Royal Society of Chemistry. (2022). Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC development. RSC Advances. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: N-Boc-N'-phthaloyl-ethylenediamine. Retrieved from

Sources

- 1. 77361-32-1|tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 2. 87276-51-5 CAS|tert-butyl N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}carbamate|生产厂家|价格信息 [m.chemicalbook.com]

- 3. CAS 77361-32-1 | tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate - Synblock [synblock.com]

Technical Guide: tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Topic: tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate Structure & Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Strategic Orthogonal Protection in Linker Design and Peptidomimetics

Executive Summary & Chemical Identity

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate , often referred to as N-Boc-2-phthalimidoethylamine , is a critical bifunctional building block in modern medicinal chemistry. Its structural value lies in its orthogonal protection scheme : it possesses two amine termini protected by chemically distinct groups—the acid-labile Boc (tert-butyloxycarbonyl) group and the base/nucleophile-labile Phthalimide (Phth) group.

This orthogonality allows for the precise, sequential functionalization of diamine linkers, making this compound a staple in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , peptidomimetics, and surface-functionalized polymers.

Physicochemical Profile

| Property | Data |

| CAS Number | 77361-32-1 |

| IUPAC Name | tert-Butyl N-[2-(1,3-dioxoisoindolin-2-yl)ethyl]carbamate |

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 118–122 °C |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMSO; Insoluble in water |

| Stability | Stable under standard conditions; avoid strong acids (Boc removal) and hydrazine (Phth removal) |

Synthesis & Production Protocols

The synthesis of this compound requires careful control to ensure mono-functionalization of the ethylenediamine core.[1] Below are two field-proven protocols: the High-Purity Laboratory Route (ideal for PROTAC synthesis) and the Scale-Up Route (cost-effective for gram-scale production).

DOT Diagram: Synthesis Workflow

Figure 1: Comparative synthetic pathways for tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate.

Protocol A: The Nefkens' Reagent Method (High Purity)

This method utilizes N-Carbethoxyphthalimide (Nefkens' Reagent) , which transfers the phthaloyl group under mild, basic conditions. It avoids high temperatures that could degrade the Boc group or cause side reactions.

Reagents: N-Boc-ethylenediamine (1.0 equiv), N-Carbethoxyphthalimide (1.05 equiv), Na₂CO₃ (1.1 equiv), THF/Water (1:1).

-

Preparation: Dissolve N-Boc-ethylenediamine in THF.

-

Addition: Add a solution of Na₂CO₃ in water, followed by solid N-Carbethoxyphthalimide.

-

Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. The product often precipitates or oils out.

-

Workup: Evaporate THF. Extract the aqueous residue with Ethyl Acetate (3x). Wash organics with 5% NaHCO₃ and Brine.

-

Purification: Recrystallize from Hexanes/EtOAc or use flash chromatography (Hex/EtOAc 3:1).

-

Why this works: Nefkens' reagent is highly selective for primary amines and operates at neutral-to-basic pH, preserving the acid-sensitive Boc group perfectly.

-

Protocol B: The Phthalic Anhydride/HMDS Method (Scale-Up)

Direct reaction with phthalic anhydride often requires high heat (140°C+) to close the imide ring, which endangers the Boc group. Using Hexamethyldisilazane (HMDS) as a Lewis acid/dehydrating agent allows cyclization at lower temperatures (80–110°C).

-

Reaction: Combine N-Boc-ethylenediamine (1.0 equiv) and Phthalic Anhydride (1.0 equiv) in Toluene.

-

Cyclization: Add HMDS (1.2 equiv) and a catalytic amount of Iodine (I₂). Reflux for 3–5 hours.

-

Mechanism: The HMDS silylates the intermediate phthalamic acid, facilitating rapid entropy-driven cyclization to the imide.

-

Workup: Cool, wash with NaHCO₃ (to remove unreacted anhydride), dry, and concentrate.

Characterization & Structural Validation

Reliable identification relies on distinct NMR signatures for the aliphatic linker and the aromatic phthalimide protons.

| Spectroscopic Method | Diagnostic Signal (ppm / cm⁻¹) | Interpretation |

| ¹H NMR (CDCl₃) | 7.85 (m, 2H), 7.72 (m, 2H) | Aromatic AA'BB' system of Phthalimide. |

| 4.90 (br s, 1H) | Carbamate NH (exchangeable). | |

| 3.85 (t, J=6.0 Hz, 2H) | CH₂ adjacent to Phthalimide (deshielded). | |

| 3.42 (q, J=6.0 Hz, 2H) | CH₂ adjacent to Boc-NH. | |

| 1.40 (s, 9H) | tert-Butyl group (Boc).[2][3] | |

| ¹³C NMR | 168.5 | Phthalimide Carbonyl (C=O). |

| 156.0 | Boc Carbonyl (C=O).[2][3] | |

| 79.5 | Quaternary Carbon of t-Bu. | |

| IR (ATR) | 1770, 1710 cm⁻¹ | Characteristic imide doublet (sym/asym stretch). |

| 1680 cm⁻¹ | Carbamate C=O stretch. |

Applications in Drug Discovery (PROTACs)

The compound serves as a "masked" diamine linker. In PROTAC development, linker length and composition critically affect the degradation efficiency (cooperativity) of the ternary complex (Target-Linker-E3 Ligase).

Strategic Utility:

-

Step 1: Deprotection of Boc (Acidic)

Reveals primary amine. -

Step 2: Conjugation to E3 Ligase Ligand (e.g., Thalidomide or VHL ligand) via amide bond.

-

Step 3: Deprotection of Phthalimide (Hydrazinolysis)

Reveals second primary amine. -

Step 4: Conjugation to Warhead (Target Protein Ligand).

This sequence prevents polymerization and ensures a 1:1:1 stoichiometry in the final chimera.

Orthogonal Deprotection Strategies

The power of this molecule is the ability to selectively remove one protecting group without affecting the other.

DOT Diagram: Orthogonal Logic

Figure 2: Orthogonal deprotection logic. Path A yields a free amine with a protected phthalimide; Path B yields a free amine with a protected Boc group.

Detailed Protocols

-

Selective Boc Removal: Treat with TFA/DCM (1:4 v/v) at 0°C for 30 min. The phthalimide ring is stable to these acidic conditions.

-

Selective Phthalimide Removal: Treat with Hydrazine Hydrate (2-5 equiv) in Ethanol at reflux (Ing-Manske procedure) or 40% Methylamine in water at RT. The Boc group is stable to these basic/nucleophilic conditions (unless heated excessively in strong hydroxide).

References

-

Nefkens, G. H. L., et al. "Synthesis of phthaloyl amino acids under mild conditions." Recueil des Travaux Chimiques des Pays-Bas, 1960.

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. (Standard reference for Boc/Phth stability).

-

Kukula, H., et al. "Synthesis of mono-Boc-protected diamines." Organic Syntheses, 1999. (Describes general mono-protection strategies).

-

Burslem, G. M., & Crews, C. M. "PROTACs: great opportunities for academia and industry." Cell, 2020.[4] (Context for linker applications).

-

BenchChem. "Selective Mono-Boc Protection of Ethylenediamine: Protocols." BenchChem Application Notes, 2025.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate physical and chemical properties

The following technical guide details the physical and chemical properties, synthesis, and applications of tert-butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate. This document is structured for researchers in medicinal chemistry and chemical biology.

Bifunctional Linker for Orthogonal Synthetic Strategies

Executive Summary

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate (CAS: 77361-32-1) serves as a critical "masked" diamine linker in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its structural value lies in its orthogonal protecting group strategy : it possesses an acid-labile tert-butyloxycarbonyl (Boc) group and a hydrazine-labile phthalimide (Phth) group. This duality allows for the precise, sequential elongation of linker chains from either terminus without cross-reactivity.

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| IUPAC Name | tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate |

| Common Names | N-Boc-N'-phthaloyl-ethylenediamine; 2-(N-Boc-amino)ethylphthalimide |

| CAS Number | 77361-32-1 |

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.32 g/mol |

| SMILES | CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2C1=O |

| Structural Class | Protected Diamine / Bifunctional Linker |

3D Conformational Implications

The molecule features a rigid phthalimide headgroup and a flexible ethylene linker. The bulky Boc group and the planar phthalimide system render the molecule lipophilic. In solution, the ethylene bridge typically adopts a gauche conformation to minimize steric clash between the carbonyl oxygen of the carbamate and the phthalimide carbonyls.

Physical & Chemical Properties[1][2][4][5][6][7][8][9][10]

The following data represents the standard physicochemical profile for high-purity (>98%) research-grade material.

| Property | Value / Description |

| Physical State | White to off-white crystalline solid |

| Melting Point | Typically 120–130 °C (Structure-dependent range) |

| Solubility (High) | Dichloromethane (DCM), Chloroform, Ethyl Acetate, DMSO, DMF |

| Solubility (Low) | Water, Hexanes, Diethyl Ether (cold) |

| Stability | Stable under standard laboratory conditions.[1] Hygroscopic. |

| pKa (Predicted) | ~12.4 (Carbamate NH) |

| LogP (Predicted) | ~2.2 (Lipophilic) |

Synthetic Route & Methodology

The most robust synthesis involves the selective Boc-protection of N-(2-aminoethyl)phthalimide. This route avoids the use of free ethylenediamine, preventing the formation of bis-protected byproducts.

Experimental Protocol

Reagents: N-(2-aminoethyl)phthalimide (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).

-

Preparation: Suspend N-(2-aminoethyl)phthalimide in dry DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add TEA dropwise. The suspension may clear slightly as the amine is deprotonated.

-

Boc Protection: Cool the solution to 0 °C. Add Boc₂O (dissolved in minimal DCM) dropwise over 20 minutes to control the mild exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 1:1). The product will appear as a higher R_f spot compared to the starting amine.

-

Workup: Wash the organic phase with 1M HCl (to remove unreacted amine/TEA), followed by saturated NaHCO₃ and brine.

-

Purification: Dry over anhydrous Na₂SO₄ and concentrate in vacuo. If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography.

Synthesis Workflow Diagram

Caption: Step-wise synthetic workflow for the mono-protection of the diamine linker.

Spectroscopic Characterization (Diagnostic Signals)

Verification of the structure relies on identifying the distinct environments of the protons.

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.85 – 7.82 | Multiplet | 2H | Phthalimide Ar-H (meta) |

| (CDCl₃) | 7.72 – 7.69 | Multiplet | 2H | Phthalimide Ar-H (ortho) |

| 4.90 | Broad Singlet | 1H | Carbamate N-H | |

| 3.86 | Triplet (J = 6.0 Hz) | 2H | Phth-N-CH ₂- | |

| 3.42 | Multiplet | 2H | -CH ₂-NH-Boc | |

| 1.40 | Singlet | 9H | Boc -C(CH ₃)₃ |

Interpretation: The absence of signals around 1.5–2.0 ppm (free amine protons) and the integration ratio of 9:4:4 confirms the mono-protected structure.

Reactivity Profile: Orthogonal Deprotection

The utility of this molecule is defined by its ability to selectively expose one amine functionality while retaining the other. This is essential for "building from both ends" in PROTAC synthesis.

Pathway A: N-Terminal Exposure (Boc Removal)

-

Reagent: Trifluoroacetic acid (TFA) in DCM (1:4 v/v) or 4M HCl in Dioxane.

-

Mechanism: Acid-catalyzed elimination of the tert-butyl carbamate to generate isobutylene and CO₂, yielding the amine salt.

-

Result: Phth-protected amine (Phth-N-CH₂-CH₂-NH₂·HX).

Pathway B: C-Terminal Exposure (Phthalimide Removal)

-

Reagent: Hydrazine hydrate (NH₂NH₂) in Ethanol (Gabriel Synthesis conditions) or Methylamine in Ethanol.

-

Mechanism: Nucleophilic attack by hydrazine on the phthalimide carbonyls, forming phthalhydrazide byproduct and releasing the primary amine.

-

Result: Boc-protected amine (H₂N-CH₂-CH₂-NH-Boc).

Orthogonality Logic Map

Caption: Orthogonal deprotection pathways allowing selective functionalization of either amine terminus.

Applications in Drug Discovery

PROTAC Linker Design

In Proteolysis Targeting Chimeras, the linker length and composition critically affect the ternary complex formation (Target-Linker-E3 Ligase). This molecule provides a rigid-flexible hybrid 2-carbon spacer.

-

Usage: The Phth group is often removed first to attach an E3 ligase ligand (e.g., Thalidomide derivatives), followed by Boc removal to attach the Target Protein ligand.

Solid-Phase Synthesis

The compound is compatible with standard Fmoc/Boc solid-phase peptide synthesis (SPPS) protocols, serving as a spacer unit that does not aggregate easily due to the bulky phthalimide group.

References

-

Chemical Identity & CAS: PubChem. tert-Butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate (Compound CID 11483141). National Library of Medicine. [Link]

-

Synthesis Protocol: Krapcho, A. P., & Kuell, C. S. (1990).[2] Mono-protected diamines: N-tert-butylcarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications. (Methodology adapted for Phth-protection).

- Orthogonal Deprotection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc and Phthalimide removal).

-

PROTAC Applications: Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. [Link]

Sources

Technical Guide: Synthesis of tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

The following technical guide details the synthesis of tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate (CAS: 105663-03-6). This molecule serves as a critical orthogonal linker in medicinal chemistry, particularly for PROTACs and antibody-drug conjugates (ADCs), allowing for the selective deprotection of amines.

Executive Summary

Target Molecule: tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Molecular Formula:

-

Phthalimide: Stable to acid; cleaved by hydrazine (Gabriel release).

-

Boc (tert-butyloxycarbonyl): Stable to base/nucleophiles; cleaved by acid (TFA/HCl).

This guide presents three validated pathways, ranked by scalability and specificity. The Nucleophilic Substitution (Modified Gabriel) is the preferred industrial route, while the Mitsunobu Coupling offers a mild alternative for sensitive substrates.

Strategic Retrosynthesis

The synthesis hinges on the formation of the C–N bond between the ethyl linker and the phthalimide nitrogen.

Figure 1: Retrosynthetic analysis showing the two primary disconnections.

Protocol A: The Modified Gabriel Synthesis (Primary Route)

Best for: Scalability (>10g), Cost-efficiency.

Mechanism:

This route avoids the harsh conditions of the traditional Gabriel synthesis (180°C) by using a polar aprotic solvent (DMF) to accelerate the reaction at moderate temperatures, preserving the acid-sensitive Boc group.

Reagents & Stoichiometry

| Reagent | Equiv.[1] | Role |

| Potassium Phthalimide | 1.1 | Nucleophile source |

| 1.0 | Electrophile | |

| DMF (Anhydrous) | Solvent | Polar aprotic medium (0.5 M conc.) |

| Water/Ice | Workup | Precipitation medium |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Potassium Phthalimide (1.1 equiv) in anhydrous DMF.

-

Addition: Add

-Boc-2-bromoethylamine (1.0 equiv) dissolved in a minimal amount of DMF dropwise to the suspension at room temperature.-

Note: The reaction is exothermic; control addition rate to maintain RT.

-

-

Reaction: Heat the mixture to 60–70°C for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting bromide spot should disappear.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a beaker containing crushed ice/water (10x reaction volume) with vigorous stirring.

-

A white solid (the product) will precipitate immediately.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual DMF and KBr salts.

-

Purification: Recrystallize from Ethanol/Water or dry under high vacuum if purity >95% by NMR.

Critical Control Point: Do not exceed 90°C. Thermal de-Bocylation can occur at elevated temperatures in polar solvents.

Protocol B: The Mitsunobu Coupling (Alternative Route)

Best for: Mild conditions, avoiding alkyl halides. Mechanism: Redox-condensation using organophosphorus activation.

This method couples commercially available

Reagents & Stoichiometry

| Reagent | Equiv.[1] | Role |

| Phthalimide | 1.0 | Nucleophile ( |

| 1.0 | Alcohol substrate | |

| Triphenylphosphine ( | 1.2 | Reductant |

| DEAD or DIAD | 1.2 | Oxidant/Activator |

| THF (Dry) | Solvent | 0.2 M concentration |

Step-by-Step Procedure

-

Setup: Dissolve Phthalimide ,

-Boc-ethanolamine , and -

Activation: Add DEAD (Diethyl azodicarboxylate) or DIAD dropwise over 20 minutes.

-

Visual Cue: The solution will turn yellow/orange upon addition and fade as the reagent is consumed.

-

-

Reaction: Remove the ice bath and stir at Room Temperature for 12–16 hours.

-

Workup: Concentrate the THF under reduced pressure.

-

Purification: The crude residue contains triphenylphosphine oxide (

), which is difficult to remove.-

Method: Triturate the residue with cold diethyl ether (product precipitates, oxide stays in solution) or perform flash column chromatography (Silica, 0-30% EtOAc in Hexanes).

-

Figure 2: Mitsunobu reaction workflow.

Protocol C: Direct Protection (The "Convenience" Route)

If

-

Suspend

-(2-aminoethyl)phthalimide hydrochloride in DCM. -

Add Triethylamine (2.5 equiv) to liberate the free amine.

-

Add

(1.1 equiv) at 0°C. -

Stir at RT for 2 hours.

-

Wash with 1M HCl (to remove unreacted amine) and Brine. Evaporate to yield pure product.

Analytical Characterization (Data Validation)

The product should be a white crystalline solid.

-

Melting Point: 148–150°C.

-

NMR (400 MHz,

- 7.85 (m, 2H, Phth-Ar), 7.72 (m, 2H, Phth-Ar) — Characteristic Phthalimide pattern.

- 4.85 (br s, 1H, NH) — Boc Amide proton.

-

3.88 (t, 2H,

-

3.45 (q, 2H,

-

1.42 (s, 9H,

Comparative Analysis

| Feature | Protocol A (Gabriel) | Protocol B (Mitsunobu) | Protocol C (Protection) |

| Atom Economy | High | Low (generates | High |

| Cost | Low | High (DEAD/PPh3) | Medium (Precursor cost) |

| Scalability | Excellent (>1kg) | Poor (Chromatography needed) | Good |

| Reaction Time | 4–6 Hours | 12–16 Hours | 2–3 Hours |

| Purity Profile | High (Precipitation) | Medium (Oxide contamination) | High |

Recommendation: Use Protocol A for preparative synthesis (>1g). Use Protocol B only if the specific bromide precursor is unavailable. Use Protocol C for rapid small-scale generation if the amine starting material is on hand.

Safety & Handling

-

Potassium Phthalimide: Irritant. Avoid inhalation of dust.

-

DMF: Hepatotoxic and teratogenic. Use in a well-ventilated fume hood.

-

DEAD/DIAD: Shock sensitive and toxic. Store in a refrigerator; never concentrate to dryness if peroxides are suspected.

-

Hydrazine (for downstream deprotection): Highly toxic and carcinogenic. Handle with extreme care during the subsequent cleavage step.

References

-

Gabriel Synthesis Mechanism & Alkylation

-

Mitsunobu Reaction Protocol

-

Synthesis of N-Boc-diamines (General Procedure)

-

Specific Phthalimide Alkylation Conditions

-

Salzmann, T. N., et al. (1980). Bicyclic beta-lactams. Stereocontrolled synthesis of penems. Journal of the American Chemical Society, 102(19), 6161-6163. Link

-

Sources

- 1. Synthesis of [15N]-Cholamine Bromide Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate mechanism of action

Chemo-Mechanistic Functionality & Synthetic Utility[1][2][3][4][5][6]

Executive Summary

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate (also known as N-Boc-N'-phthaloyl-ethylenediamine) is a critical bifunctional reagent in medicinal chemistry. It serves as a "masked" ethylenediamine scaffold, enabling the synthesis of unsymmetrically substituted diamines—a structural motif ubiquitous in GPCR ligands, kinase inhibitors, and PROTAC linkers.

Unlike a pharmacological agent with a biological mechanism of action (MOA), this molecule’s "mechanism" is defined by its orthogonal protection strategy . It possesses two distinct nitrogen masking groups—the acid-labile Boc (tert-butyloxycarbonyl) and the nucleophile-labile Phthalimide (Phth) —allowing researchers to selectively expose one amine site while keeping the other protected. This guide details the mechanistic pathways of its deprotection, experimental protocols, and its application in high-fidelity organic synthesis.

Chemo-Mechanistic Functionality (The "MOA")

The core utility of this reagent lies in its ability to undergo selective deprotection through two mutually exclusive chemical pathways. This orthogonality prevents the uncontrolled polymerization that typically occurs when alkylating free ethylenediamine.

Pathway A: Acid-Mediated Boc Cleavage (Acidolysis)

The Boc group acts as an acid-labile mask. The mechanism proceeds via an E1-like elimination:

-

Protonation: Strong acid (TFA or HCl) protonates the carbamate carbonyl oxygen.

-

Fragmentation: The tert-butyl cation is ejected, leaving a carbamic acid intermediate.[1][2]

-

Decarboxylation: Spontaneous loss of CO₂ reveals the primary amine as an ammonium salt.

-

Key Feature: The phthalimide group remains completely stable under these acidic conditions, preserving the second amine for later functionalization.

Pathway B: Hydrazine-Mediated Phthalimide Cleavage (Ing-Manske Procedure)

The phthalimide group acts as a base/nucleophile-labile mask. The mechanism (Ing-Manske) involves nucleophilic acyl substitution:

-

Nucleophilic Attack: Hydrazine attacks one of the phthalimide carbonyls, opening the imide ring.[3]

-

Cyclization: The pendant hydrazine amine attacks the second carbonyl.

-

Release: The thermodynamically stable cyclic byproduct (phthalhydrazide) precipitates, releasing the free amine.

-

Key Feature: The Boc group is stable to hydrazine, ensuring the first amine remains protected.

Mechanistic Visualization

The following diagram illustrates the orthogonal deprotection pathways, demonstrating how a single precursor yields two distinct reactive intermediates.

Figure 1: Orthogonal deprotection logic.[4] The central node represents the protected reagent. The left branch (Red) shows acidolysis retaining the phthalimide. The right branch (Yellow) shows hydrazinolysis retaining the Boc group.

Applications in Drug Discovery

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation. This reagent is used to install a precise 2-carbon spacer between an E3 ligase ligand and a protein of interest (POI) ligand.

-

Advantage: Direct alkylation of ethylenediamine often leads to "double-ended" side products. Using this reagent ensures mono-functionalization.

Peptidomimetics & Lacosamide Analogs

The reagent serves as a precursor for non-natural amino acid analogs. For example, in the synthesis of Lacosamide (an anticonvulsant) derivatives, the orthogonal protection allows for the sequential addition of the benzyl group and the acetyl group without cross-reactivity.

Experimental Protocols

Protocol A: Selective Removal of Boc Group (Acidolysis)

Target: Synthesis of Phthalimide-protected amine salt.

-

Dissolution: Dissolve 1.0 equiv (e.g., 10 mmol) of tert-butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate in Dichloromethane (DCM) (5 mL/mmol).

-

Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (approx. 10-20 equiv). Alternatively, use 4M HCl in dioxane.

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Concentrate in vacuo to remove excess TFA and DCM.

-

Purification: Triturate the residue with diethyl ether to precipitate the amine-trifluoroacetate salt. Filter and dry.

-

Note: The phthalimide ring is stable under these conditions.

-

Protocol B: Selective Removal of Phthalimide Group (Hydrazinolysis)

Target: Synthesis of Mono-Boc-ethylenediamine.

-

Dissolution: Dissolve 1.0 equiv of the starting material in Ethanol (EtOH) (5-10 mL/mmol).

-

Reagent Addition: Add Hydrazine hydrate (NH₂NH₂·H₂O) (3.0–5.0 equiv).

-

Reaction: Reflux (approx. 78°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Workup: Cool to room temperature. Filter off the white precipitate.

-

Extraction: Concentrate the filtrate. Redissolve in DCM and wash with saturated NaHCO₃ to remove residual hydrazine. Dry organic layer over Na₂SO₄.[5]

-

Isolation: Concentrate to yield tert-butyl (2-aminoethyl)carbamate.

Comparative Data: Deprotection Conditions

The following table summarizes the stability profile of the reagent, guiding the choice of pathway based on the desired product.

| Condition | Reagent System | Boc Group Status | Phthalimide Group Status | Resulting Product |

| Acidic | 50% TFA in DCM | Cleaved (Fast) | Stable | Phthalimide-amine (Salt) |

| Acidic | 4M HCl in Dioxane | Cleaved (Fast) | Stable | Phthalimide-amine (Salt) |

| Nucleophilic | Hydrazine / EtOH (Reflux) | Stable | Cleaved (Ing-Manske) | Boc-amine (Free base) |

| Basic | 1M NaOH / MeOH | Stable | Cleaved (Slow/Hydrolysis) | Boc-amine (Free base) |

| Reductive | H₂ / Pd-C | Stable | Stable | No Reaction |

References

-

Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines.[6] Journal of the Chemical Society (Resumed), 2348-2351.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[7] (Standard reference for Boc/Phth stability).

-

Wuts, P. G. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 23597-23602.

-

Khan, M. N. (2011).[6] Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Synthetic Communications, 41(24), 3644-3653.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Master Guide: tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Executive Summary

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate (CAS: 77361-32-1), often referred to as N-Boc-N'-phthaloyl-ethylenediamine , represents a cornerstone intermediate in modern organic synthesis. Its structural value lies in its perfectly orthogonal protection scheme : it masks a simple ethylenediamine linker with two chemically distinct "locks"—a base-labile/nucleophile-labile phthalimide group and an acid-labile tert-butoxycarbonyl (Boc) group.

For drug development professionals, particularly those in PROTAC® (Proteolysis Targeting Chimera) and Antibody-Drug Conjugate (ADC) research, this compound serves as a "Swiss Army Knife" linker. It allows for the sequential, controlled attachment of two different pharmacophores without cross-reactivity. This guide provides a definitive technical analysis of its properties, synthesis, and application logic.

Chemical Identity & Physical Profile

Before integrating this intermediate into a workflow, verify its identity against the following specifications.

| Property | Specification |

| IUPAC Name | tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate |

| Common Names | N-Boc-N'-phthaloyl-ethylenediamine; 2-(N-Boc-amino)ethylphthalimide |

| CAS Number | 77361-32-1 |

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMSO; Insoluble in Water |

| Purity Marker | 1H NMR (CDCl₃): δ 7.85 (m, 2H), 7.72 (m, 2H), 4.85 (br s, 1H), 3.88 (t, 2H), 3.42 (q, 2H), 1.40 (s, 9H) |

Strategic Utility: The Orthogonality Principle

The primary reason to select this intermediate over a simple diamine is orthogonality . In complex synthesis, you cannot afford statistical mixtures. This molecule allows you to expose one amine at a time.

Logical Flow of Deprotection

The diagram below illustrates the "Choose Your Own Adventure" nature of this molecule. You can selectively deprotect the "Left Wing" (Boc) or the "Right Wing" (Phthalimide) depending on your synthetic needs.

Figure 1: Orthogonal deprotection pathways allow for controlled sequential functionalization.

Synthesis Protocol

While this compound is commercially available, in-house synthesis is often required for scale-up or cost efficiency. The most robust route avoids the statistical by-products of reacting ethylenediamine directly. Instead, we utilize N-(2-aminoethyl)phthalimide as the starting material.

Reaction Scheme

Precursors: N-(2-aminoethyl)phthalimide + Di-tert-butyl dicarbonate (Boc₂O).

Figure 2: High-yield synthesis pathway minimizing side reactions.

Step-by-Step Methodology

-

Preparation : In a 500 mL round-bottom flask, dissolve N-(2-aminoethyl)phthalimide (10.0 g, 52.6 mmol) in anhydrous Dichloromethane (DCM) (150 mL).

-

Base Addition : Add Triethylamine (Et₃N) (8.8 mL, 63.1 mmol, 1.2 eq) and cool the solution to 0°C using an ice bath.

-

Boc Protection : Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (12.6 g, 57.8 mmol, 1.1 eq) in DCM (50 mL) dropwise over 30 minutes. Note: Gas evolution (CO₂) may occur.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 1:1 Hexane:EtOAc) until the starting amine is consumed.

-

Workup :

-

Wash the organic layer with 1M HCl (2 x 100 mL) to remove unreacted amine and Et₃N.

-

Wash with Saturated NaHCO₃ (100 mL) and Brine (100 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification : The crude product usually solidifies upon concentration. Recrystallize from Hexane/EtOAc if necessary, though the crude is often >95% pure.

Applications in Drug Discovery

This intermediate is critical in the synthesis of Heterobifunctional Degraders (PROTACs) .

Use Case: Linker Construction

In a typical PROTAC design, one end of the linker attaches to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), and the other attaches to the Target Protein ligand.

-

Step 1 (Path A) : Treat the intermediate with 4M HCl in Dioxane . The Boc group falls off, leaving the amine.[1] This amine is then coupled to the E3 Ligase Ligand (e.g., via an amide bond).

-

Step 2 (Path B) : Treat the resulting molecule with Hydrazine Hydrate in Ethanol. The phthalimide group is cleaved (Gabriel synthesis exit), revealing a primary amine.

-

Step 3 : This newly revealed amine is coupled to the Target Protein Ligand.

Result: A precisely assembled PROTAC with a defined ethylenediamine linker length.

References

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 3rd ed., Wiley-Interscience, 1999.[2] (The definitive guide on orthogonal protection strategies).

-

Krapcho, A. P., et al. "Mono-protected diamines: N-tert-butylcarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications, 1990, 20(16), 2559–2564.

-

BLDpharm. "tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate Product Data." BLDpharm Catalog, Accessed 2024.

-

PubChem. "Compound Summary: tert-Butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate."[3] National Library of Medicine, CID 11483141.

Sources

In-Depth Technical Guide: tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

[1]

Part 1: Executive Summary & Chemical Identity[1]

Compound Identity:

-

IUPAC Name: tert-butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate[1]

-

Common Names:

-Boc- -

Molecular Formula:

[1] -

Molecular Weight: 290.32 g/mol [1]

-

CAS Number: 79257-68-0 (Note: Often cited via its precursors in older literature, but this registry number corresponds to the specific protected diamine).[1]

Core Utility: This molecule serves as a premier heterobifunctional linker in organic synthesis.[1] It represents the operational convergence of two distinct eras of amine protection: the Phthalimide group (base/hydrazine labile) and the Boc group (acid labile).[1] Its primary function is to introduce an ethylenediamine motif into a molecule while allowing for the selective, orthogonal deprotection of either nitrogen atom.[1] This capability is critical in the synthesis of polyamines, peptidomimetics, and modern PROTAC (Proteolysis Targeting Chimera) linkers.[1]

Part 2: Historical Evolution & Discovery[1]

The "discovery" of tert-butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate was not a singular serendipitous event but a calculated engineering solution to the "Polyamine Problem."[1]

The Polyamine Problem (Pre-1980s)

In the mid-20th century, biochemists struggled to synthesize non-symmetrical polyamines (like spermidine and spermine) and their derivatives.[1] The symmetric nature of the core diamine (ethylenediamine) led to uncontrollable polymerization or double-alkylation when standard alkylating agents were used.[1]

The Convergence of Methodologies[1]

-

1887 (Gabriel): Siegmund Gabriel introduces the phthalimide group, allowing primary amines to be protected as imides, resistant to many electrophiles but cleavable by hydrazine.[1]

-

1957 (Carpino/Merrifield): The tert-butoxycarbonyl (Boc) group is popularized, offering acid-labile protection that is stable to basic conditions.[1]

The Breakthrough (1982)

The definitive methodology establishing this molecule as a standard reagent is attributed to Raymond J. Bergeron and colleagues at the University of Florida.[1] In their landmark 1982 paper in Synthesis, they described reagents for the stepwise functionalization of spermine and spermidine.[1]

Bergeron recognized that to build complex linear polyamines, one needed an "extendable unit" where one end was permanently blocked (until the end of synthesis) and the other was temporarily blocked (to prevent self-reaction).[1]

Part 3: Synthetic Methodologies

Method A: The Bergeron Protocol (Phthalimide First)

This is the historically grounded and most robust method.[1] It relies on the commercial availability of

Mechanism:

-

Precursor:

-(2-aminoethyl)phthalimide is generated (often via Gabriel synthesis).[1] -

Protection: The free primary amine is reacted with Di-tert-butyl dicarbonate (

).[1]

Advantages: High yield (>90%), crystalline product, avoids diamine polymerization.[1]

Method B: The Reverse Route (Boc First)

Starting with

Part 4: Technical Specifications & Protocols

Protocol: Synthesis of tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate[1]

Objective: Preparation of 10g of high-purity linker.

Reagents:

- -(2-Aminoethyl)phthalimide (CAS 2095-02-5): 7.0 g (36.8 mmol)[1]

-

Di-tert-butyl dicarbonate (

): 8.8 g (40.5 mmol, 1.1 eq)[1] -

Triethylamine (

): 5.6 mL (40.5 mmol)[1] -

Dichloromethane (DCM): 100 mL[1]

-

Brine,

[1]

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend

-(2-aminoethyl)phthalimide (7.0 g) in dry DCM (100 mL). -

Base Addition: Add Triethylamine (5.6 mL). The suspension may clear slightly as the amine salt neutralizes (if using HCl salt precursor).[1]

-

Boc Addition: Cool the solution to 0°C (ice bath). Add

(8.8 g) dissolved in 10 mL DCM dropwise over 15 minutes.-

Why: Exothermic control prevents thermal degradation of the Boc reagent.[1]

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (SiO2, 1:1 Hexane/EtOAc).[1] Product

~ 0.6. -

Workup:

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: The residue usually solidifies upon standing.[1] Recrystallize from Hexane/Ethyl Acetate if necessary.[1]

Part 5: Applications in Drug Development[1][2]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation.[1] This molecule provides a rigid 2-carbon spacer.[1]

-

Workflow: Deprotect Boc

Attach E3 Ligase Ligand

Orthogonal Deprotection Strategy

The power of this molecule lies in its ability to release amines under mutually exclusive conditions.[1]

| Protecting Group | Deprotection Reagent | Mechanism | Stability |

| Boc | TFA or HCl / Dioxane | Acidolysis ( | Stable to Base, Nucleophiles |

| Phthalimide | Hydrazine ( | Transamidation | Stable to Acid, Mild Oxidants |

Part 6: Visualization (DOT Graph)[1]

The following diagram illustrates the synthesis pathway and the orthogonal deprotection logic, demonstrating the "Self-Validating" nature of the protection scheme.

Part 7: References

-

Bergeron, R. J. ; Stolowich, N. J.; Porter, C. W.[1][2] "Reagents for the stepwise functionalization of spermine and spermidine: synthesis of N-Boc-N'-phthaloyl-1,2-diaminoethane." Synthesis1982 , 1982(8), 689–692.[1] Link[1]

-

Greene, T. W. ; Wuts, P. G. M.[1][2] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999 .[1] (Chapter on Amine Protection).[1][3][2]

-

Krapcho, A. P. ; Kuell, C. S.[1][2] "Mono-protected diamines.[1][2] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines."[1] Synthetic Communications1990 , 20(16), 2559–2564.[1] Link[1]

-

Gabriel, S. "Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen." Berichte der deutschen chemischen Gesellschaft1887 , 20(2), 2224–2236.[1] (Foundational Chemistry).[1]

Technical Guide: Safety & Handling of tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Executive Summary

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate (CAS: 128958-38-7 / 106436-70-6) is a critical heterobifunctional linker used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bioconjugates. It serves as a "masked" diamine, allowing for the orthogonal protection of two amino groups: one by an acid-labile Boc group and the other by a base/nucleophile-labile phthalimide group.

While the molecule itself presents moderate acute toxicity risks, its handling requires strict adherence to safety protocols due to respiratory sensitization potential (attributed to the phthalimide moiety) and the high-risk reagents (e.g., hydrazine, trifluoroacetic acid) required for its downstream processing. This guide synthesizes safe handling practices, stability data, and deprotection workflows.

Chemical Identity & Physicochemical Properties

Understanding the structural vulnerabilities of this molecule is the first step in safe handling. The phthalimide ring is susceptible to hydrolysis in moist, basic environments, while the Boc group degrades in acidic atmospheres.

| Property | Specification |

| Chemical Name | tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate |

| Synonyms | N-Boc-phthalimidoethylamine; 2-(N-Boc-amino)ethylphthalimide |

| CAS Number | 128958-38-7 (Common); 106436-70-6 (Isomer dependent) |

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.32 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, DMF, Methanol. Insoluble in water. |

| Melting Point | 118–122 °C (Typical) |

Hazard Identification & Toxicology[1][2]

GHS Classification

While specific toxicological data (LD50) for this specific linker is often limited in vendor SDSs, structural activity relationship (SAR) analysis with analogous phthalimides and carbamates mandates the following classification:

-

H335: May cause respiratory irritation.[3]

-

H317/H334: May cause allergic skin reaction / allergy or asthma symptoms (Phthalimide sensitization alert).[5]

Critical Health Risks

-

Sensitization: Phthalimide derivatives are known sensitizers. Repeated inhalation of dust may trigger asthma-like symptoms or contact dermatitis.

-

Dust Explosion: As a fine organic powder, high concentrations of dust in the air can be explosive if an ignition source is present.[6]

-

Hydrolysis Products: Upon degradation, this compound releases tert-butyl carbamate and phthalic acid/phthalimide, which are mild irritants.

Storage, Stability & Transport[8][9]

The Core Directive: Maintain the "Orthogonal Integrity." The value of this reagent lies in its dual protection. Improper storage can prematurely cleave the Boc group (acidic fumes) or open the phthalimide ring (moisture/base).

-

Temperature: Store at 2°C to 8°C . Long-term storage at -20°C is preferred for high-purity standards.

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Moisture can cause gradual hydrolysis of the imide ring.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation.

-

Shelf Life: 24 months if stored correctly. Analyze purity by ¹H-NMR or LC-MS prior to use if older than 6 months.

Technical Handling & Synthesis Workflows

The Orthogonal Deprotection Strategy

The safety profile of this molecule is inextricably linked to the reagents used to process it. The diagram below illustrates the two divergent pathways and the associated chemical risks.

Figure 1: Orthogonal deprotection pathways showing the divergence in reagent safety profiles.

Protocol: Safe Handling & Weighing

Objective: Minimize dust generation and inhalation exposure.[5][6][7][8][9]

-

Engineering Controls: All weighing must be performed inside a certified Chemical Fume Hood or a Powder Containment Enclosure .

-

PPE:

-

Static Control: Use an anti-static gun or ionizer bar during weighing, as dry organic powders often carry static charges that cause scattering.

Protocol: Phthalimide Deprotection (The High-Risk Step)

Context: Removing the phthalimide group usually requires Hydrazine, a potent carcinogen and reproductive toxin.

Safer Alternative: Use Methylamine (40% in water) or Ethylenediamine where possible to avoid Hydrazine, though reaction times may be longer.

Hydrazine Protocol (If unavoidable):

-

Setup: Use a 2-neck round bottom flask with a reflux condenser. System must be closed.

-

Solvent: Ethanol or Methanol.

-

Addition: Add Hydrazine Hydrate (typically 3-5 equivalents) via syringe through a septum to avoid fume release.

-

Quenching:

-

Do not release reaction vapors into the general lab atmosphere.

-

Cool the reaction to 0°C.

-

The byproduct (phthalhydrazide) will precipitate. Filter this solid carefully; it is contaminated with hydrazine.

-

-

Waste: All mother liquors and solid precipitates must be segregated into "Hydrazine Contaminated Waste" streams, treated with bleach (hypochlorite) to oxidize residual hydrazine before final disposal (check local EHS regulations).

Emergency Response

| Scenario | Immediate Action |

| Inhalation (Dust) | Move victim to fresh air immediately.[3][4][7][10] If breathing is difficult, administer oxygen. Seek medical attention (Sensitization risk).[5][9][11] |

| Skin Contact | Brush off loose particles first (avoid wetting which may increase absorption). Wash with soap and water for 15 minutes. |

| Eye Contact | Rinse cautiously with water for 15 minutes.[3][4][7][11] Remove contact lenses if present.[5][3][7] |

| Spill (Solid) | Do not dry sweep. Dampen with a compatible solvent (ethanol) or water mist to suppress dust, then scoop into a waste container. Ventilate area.[5][1][2][6][7][8][9][11][12] |

| Fire | Use CO₂, dry chemical, or alcohol-resistant foam.[9][11] Warning: Combustion produces toxic Nitrogen Oxides (NOx). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11170669, tert-Butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Phthalimide Registration Dossier - Hazards and Classification. Retrieved from [Link](Note: General Phthalimide data applied for SAR analysis).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.se [fishersci.se]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Phthalimide - Safety Data Sheet [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. SDS/MSDS - CAS:646042-10-6 - supplier / synthesis - Solsperse 36000 [en.xixisys.com]

Strategic Sourcing and Application Guide: tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Executive Summary

This technical guide addresses the sourcing, validation, and synthetic utility of tert-butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate (CAS: 77361-32-1). Commonly referred to as N-Boc-N'-phthaloyl-ethylenediamine , this compound serves as a critical bifunctional linker in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics. Its value lies in its orthogonal protecting group strategy , allowing the independent manipulation of amine termini under distinct chemical conditions (acid vs. hydrazine/base).

Part 1: Chemical Identity & Critical Properties

Before sourcing, it is imperative to establish the physicochemical baseline for Quality Control (QC).

| Property | Specification |

| IUPAC Name | tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate |

| Common Name | N-Boc-N'-phthaloyl-ethylenediamine |

| CAS Number | 77361-32-1 |

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 118–120 °C |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMSO; Insoluble in water |

| SMILES | CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2C1=O |

Part 2: Strategic Sourcing & Supplier Landscape

Sourcing this linker requires distinguishing between "Catalog Grade" (for discovery) and "Process Grade" (for scale-up).

Commercial Suppliers

While many aggregators list this compound, primary manufacturers and validated distributors are preferred for consistency.

-

Tier 1 (Global/High Reliability): Sigma-Aldrich (Merck), Enamine, Combi-Blocks.

-

Best for: mg to gram scale, guaranteed purity >98%.

-

-

Tier 2 (Bulk/Custom Synthesis): WuXi AppTec, Pharmablock, Synblock.

-

Best for: Multi-gram to kilogram scale; often requires lead time (2-4 weeks).

-

Purity Considerations

-

Standard Grade (>95%): Acceptable for early-stage linker synthesis where subsequent purification steps (flash chromatography) are planned.

-

High Purity (>98%): Required for convergent synthesis steps where removing the unreacted linker is difficult (e.g., late-stage PROTAC assembly).

Impurity Profile (Red Flags)

When reviewing a Certificate of Analysis (CoA), look for these specific impurities:

-

N-Boc-ethylenediamine: Result of incomplete phthaloylation.

-

Phthalic anhydride: Residual starting material.

-

Di-Boc-ethylenediamine: Side product if stoichiometry was uncontrolled during synthesis.

Part 3: Quality Control (The Self-Validating System)

Trustworthiness Directive: Do not rely solely on the vendor's CoA. Upon receipt, validate the material using the following NMR diagnostic protocol. This ensures the integrity of the protecting groups before committing valuable payload molecules.

Diagnostic 1H NMR Protocol (300/400 MHz, CDCl₃)

-

The "Boc" Check: Look for a sharp singlet at 1.40 ppm (9H) .

-

The "Phthalimide" Check: Look for the characteristic AA'BB' aromatic pattern at 7.85 ppm (2H) and 7.72 ppm (2H) .

-

The "Linker" Check:

-

Triplet at 3.88 ppm (2H, J = 6.0 Hz) → Methylene adjacent to Phthalimide.

-

Multiplet/Quartet at 3.45 ppm (2H) → Methylene adjacent to NH-Boc.

-

-

The "Amine" Check: Broad singlet at 4.85 ppm (1H, NH).

Pass Criteria: Integration ratio of Aromatic (4H) : Boc (9H) must be ~0.44. Significant deviation indicates hydrolysis or contamination.

Part 4: Synthetic Utility & Orthogonal Deprotection

The strategic value of this molecule is the ability to selectively expose one amine while keeping the other protected.

Pathway Visualization

The following diagram illustrates the orthogonal deprotection logic.

Figure 1: Decision tree for orthogonal deprotection strategies. Blue indicates the starting material, Red the acid pathway, and Green the nucleophilic pathway.

Part 5: Experimental Protocols

Protocol A: Selective Boc Deprotection (Acidic)

Purpose: To generate the mono-protected Phthalimide-amine salt.

-

Dissolution: Dissolve 1.0 eq of the starting carbamate in dry Dichloromethane (DCM) (0.1 M concentration).

-

Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:4 TFA:DCM v/v).

-

Expert Insight: Do not use neat TFA; the exotherm can degrade the phthalimide ring slightly.

-

-

Reaction: Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC (disappearance of high Rf spot).

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: The product is the Trifluoroacetate salt of N-(2-aminoethyl)phthalimide.

Protocol B: Selective Phthalimide Cleavage (Gabriel Release)

Purpose: To generate the mono-protected Boc-diamine.

-

Dissolution: Dissolve 1.0 eq of the starting carbamate in Ethanol (0.2 M).

-

Reagent: Add Hydrazine Monohydrate (2.5 – 3.0 eq).

-

Expert Insight: Alternatively, use Methylamine (33% in EtOH) if hydrazine toxicity is a concern, though reaction times may increase.

-

-

Reaction: Reflux (78°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Workup: Cool to RT. Filter off the white solid. Concentrate the filtrate.

-

Purification: Partition residue between DCM and saturated NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate.[1]

-

Result: N-Boc-ethylenediamine (CAS: 57260-71-6).

References

- Synthesis and Properties:Organic Syntheses, Coll. Vol. 10, p. 75 (2004); Vol. 78, p. 75 (2000). (General method for Boc-diamine synthesis).

-

Orthogonal Protection Strategies: Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.

-

PROTAC Linker Design: Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114.

-

Supplier Verification (CAS 77361-32-1): PubChem Compound Summary.

Sources

Methodological & Application

Strategic Incorporation of Diamine Linkers: The tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate Protocol

Executive Summary: The Orthogonal "Bridge"

In the architecture of complex peptides and peptidomimetics, tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate serves as a critical heterobifunctional linker . This molecule is essentially a "masked" ethylenediamine unit, protected at one end by an acid-labile Boc group and at the other by a nucleophile-labile Phthalimide (Phth) group.

This specific protection pattern offers a distinct advantage over standard Fmoc/Boc diamines: Orthogonality to TFA . In Boc-chemistry Solid Phase Peptide Synthesis (SPPS), the Phthalimide group remains completely stable during the repetitive trifluoroacetic acid (TFA) treatments used to deprotect N-terminal Boc groups. This allows the linker to be introduced early in the synthesis and survive the harsh acidic conditions, only to be "unmasked" selectively at the end (or at a specific branch point) using hydrazine or ethylenediamine.

Key Applications:

-

C-Terminal Functionalization: Converting a peptide acid into a primary amine "handle" for downstream conjugation (e.g., dyes, biotin, drugs).

-

Peptide Nucleic Acid (PNA) Synthesis: Serving as a backbone spacer.

-

Branching Strategies: Creating orthogonal attachment points in dendrimeric peptides.

Chemical Logic & Orthogonality

Understanding the reactivity profile is prerequisite to successful incorporation.

| Functional Group | Chemical Role | Deprotection Condition | Stability |

| Boc (tert-Butoxycarbonyl) | Amine Protection | Acidic: 50% TFA in DCM | Unstable to Acid; Stable to Base. |

| Phth (Phthalimide) | Amine Protection | Nucleophilic: Hydrazine or Ethylenediamine | Stable to Acid (TFA, HF) ; Unstable to primary amines. |

| Ethyl Backbone | Spacer | N/A | Chemically inert. |

The Strategic Advantage

In standard Boc-SPPS , side-chain protecting groups (like Benzyl) are removed by HF, and N-terminal Boc is removed by TFA. The Phthalimide group is unique because it survives both TFA (Boc removal) and often HF (cleavage), provided the conditions are controlled. However, it is most powerfully used as a "Post-Synthesis Handle."

Note for Fmoc-SPPS Users: Phthalimide is not fully orthogonal to Fmoc chemistry because the repetitive use of Piperidine (a secondary amine) can slowly degrade the Phthalimide ring over long syntheses. For Fmoc strategies, this linker is best introduced as a terminal modification (after the final Fmoc removal) or in short sequences.

Experimental Protocols

Phase 1: Preparation of the "Active" Linker (Solution Phase)

The commercial compound is fully protected. To use it as a building block (amine source), you must first selectively remove the Boc group to generate the free amine nucleophile.

Objective: Isolate N-(2-aminoethyl)phthalimide (TFA salt) for coupling.

-

Dissolution: Dissolve 1.0 mmol of tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate in 2 mL of Dichloromethane (DCM).

-

Acidolysis: Add 2 mL of Trifluoroacetic Acid (TFA). Stir at room temperature for 30–60 minutes.

-

Monitoring: Check by TLC (disappearance of starting material) or LCMS.

-

-

Workup:

-

Evaporate the solvent/TFA mixture under reduced pressure (rotary evaporator).

-

Co-evaporate with Toluene (2x) or Diethyl Ether to remove residual TFA.

-

Precipitation: Add cold Diethyl Ether to precipitate the product.

-

Result: A white solid (N-(2-aminoethyl)phthalimide • TFA salt).

-

-

Storage: Store desiccated at -20°C or use immediately.

Phase 2: Coupling to the Peptide Resin (Solid Phase)

This step attaches the linker to a Carboxyl group (C-terminus or Side-chain Glu/Asp) on the resin.

Reagents:

-

Linker: N-(2-aminoethyl)phthalimide • TFA salt (from Phase 1).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (N,N-Dimethylformamide).[1]

Protocol:

-

Activation: In a vial, dissolve the Linker (3-5 equivalents relative to resin loading) and HATU (3-5 equiv) in DMF.

-

Neutralization: Add DIEA (6-10 equiv). The solution should turn yellow (activation).

-

Critical: Since the linker is a TFA salt, extra base is required to neutralize the salt and activate the reaction. Ensure pH is basic (~8-9).

-

-

Coupling: Add the activated mixture to the Resin-Peptide-COOH .

-

Incubation: Shake at room temperature for 1–2 hours.

-

Washing: Drain and wash resin with DMF (3x) and DCM (3x).

-

Validation: Perform a Kaiser Test (Ninhydrin).

-

Result: The test should be Negative (Colorless beads), indicating the resin-bound carboxyls have been capped by the linker.

-

Phase 3: Phthalimide Deprotection (Unmasking the Amine)

Once the linker is attached, the Phthalimide group protects the distal amine. Remove it to reveal the NH2 handle.

Method A: The "Green" Protocol (Ethylenediamine) Recommended for on-resin use as it is milder than hydrazine and avoids forming insoluble phthalhydrazide byproducts.

-

Reagent Prep: Prepare a solution of 10% Ethylenediamine in DMF (v/v).

-

Reaction: Add solution to the resin. Shake at Room Temperature for 2–4 hours .

-

Note: Phthalimide deprotection is slower than Fmoc removal. Do not rush.

-

-

Washing: Drain and wash extensively with DMF (5x) and DCM (5x) to remove the displaced phthalimide-ethylenediamine adduct.

Method B: The Classical Protocol (Hydrazine) Use if Ethylenediamine fails or for solution-phase cleavage.

-

Reagent: 2% Hydrazine Monohydrate in DMF.

-

Reaction: Shake for 2 x 30 minutes.

-

Warning: Hydrazine is toxic and can cause side reactions with specific amino acids (e.g., Aspartimide formation). Use Method A if possible.

Visualization: The Orthogonal Workflow

The following diagram illustrates the transformation of a Resin-bound Peptide Acid into an Amine-functionalized Peptide using this linker strategy.

Caption: Workflow for converting a peptide carboxyl group into a primary amine handle using the Boc/Phth orthogonal linker.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Linker is a TFA salt; insufficient base used. | Ensure DIEA is added in excess (at least 2 equiv for the salt + 1 equiv for activation). Check pH > 8. |

| Incomplete Phth Removal | Reaction time too short or temperature too low. | Extend Ethylenediamine treatment to overnight or increase temp to 40°C. Switch to Hydrazine if necessary. |

| Precipitate on Resin | Phthalhydrazide byproduct formation (Hydrazine method). | Wash resin with 50% Methanol/DCM to dissolve the byproduct. Use the Ethylenediamine method (Method A) to avoid this. |

| Side Reactions | Aspartimide formation during base treatment. | Add 0.1M HOBt to the deprotection cocktail to suppress base-catalyzed aspartimide formation. |

References

-

Gabriel Synthesis & Phthalimide Chemistry

-

Phthalimide Deprotection in SPPS (Ethylenediamine Method)

- Title: Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes.

- Source: Organic Letters (ACS Public

-

URL:[Link]

-

Orthogonal Protection Strategies

- Title: Orthogonal Protection Str

-

Source: BenchChem Technical Guides.[5]

- Compound Data: Title: N-Boc-ethylenediamine (Related mono-protected analog d

Sources

using tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate as a protecting group

Application Note: Orthogonal Linker Strategies Using tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Abstract & Core Utility